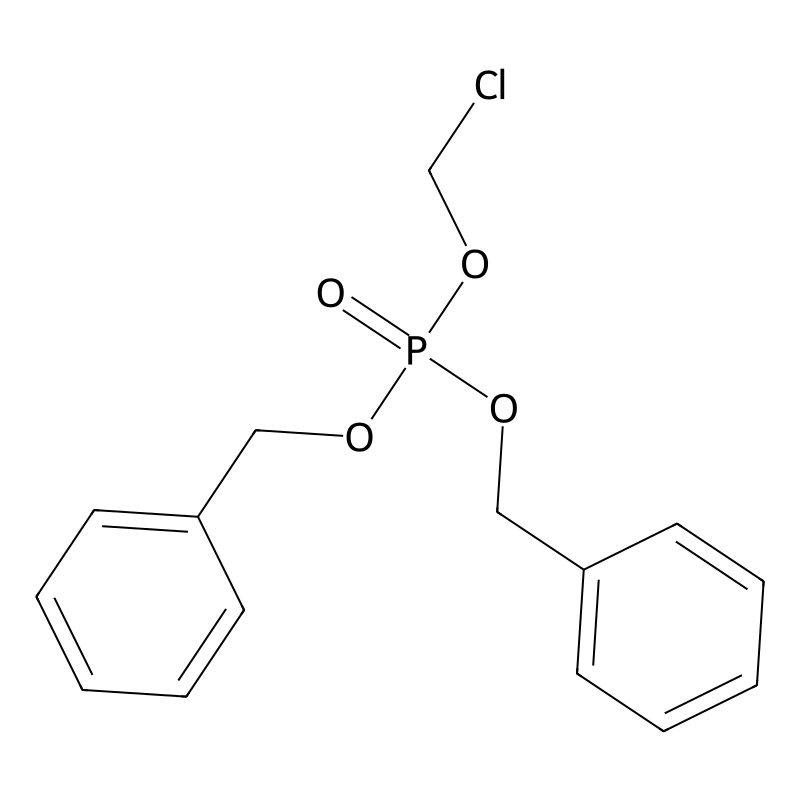

Dibenzyl (chloromethyl) phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Improved Analyte Detection

DBCP reacts with hydroxyl (OH) groups present in various biomolecules, including alcohols, phenols, and carboxylic acids. This reaction introduces a derivatized group, enhancing the analyte's detectability by HPLC. The derivatized molecule often possesses increased UV absorbance or improved chromatographic properties, making it easier to separate and quantify ().

Enhanced Specificity

Derivatization with DBCP can also improve the selectivity of the analysis. By modifying the analyte's functional groups, DBCP can help distinguish it from structurally similar compounds that might interfere with the detection process ().

Increased Sensitivity

Derivatization can sometimes lead to increased sensitivity in the analysis. The introduced functional group by DBCP might enhance the analyte's response in the detector, allowing for the detection of lower concentrations ().

Dibenzyl (chloromethyl) phosphate is a chemical compound with the molecular formula C₁₅H₁₆ClO₄P and a molecular weight of 326.71 g/mol. It is characterized by the presence of a chloromethyl group attached to a dibenzyl phosphate moiety, which enhances its reactivity and utility in various chemical applications. The compound is known for its stability and ability to act as a reagent in synthetic organic chemistry, particularly in the production of water-soluble prodrugs and other derivatives .

DBCMP should be handled with care following standard laboratory safety protocols. Specific data on its toxicity is limited, but some general precautions can be taken:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Dispose of waste according to local regulations.

- Synthesis of Prodrugs: It can react with alcohols and amines to form water-soluble prodrugs. This reaction typically involves the phosphorylation of the alcohol or amine followed by debenzylation, yielding the desired products .

- Reagent in Organic Synthesis: The compound serves as a reagent for synthesizing various phosphates, which are crucial in pharmaceutical chemistry .

- Hydrolysis Reactions: Dibenzyl (chloromethyl) phosphate undergoes hydrolysis, which can be catalyzed by alkaline phosphatases, leading to the regeneration of parent compounds .

Dibenzyl (chloromethyl) phosphate exhibits biological activity primarily through its role as a precursor in the synthesis of pharmaceutical compounds. Its derivatives have been evaluated for their potential as prodrugs, particularly for amines and hindered alcohols, showcasing enhanced solubility and stability compared to their parent compounds. This property makes it valuable in drug formulation and delivery systems .

The synthesis of dibenzyl (chloromethyl) phosphate can be achieved through several methods:

- Reaction with Chloromethanesulfonyl Chloride: A common method involves dissolving dibenzyl phosphate in a mixture of dichloromethane and water, followed by the addition of chloromethanesulfonyl chloride under controlled conditions. This method yields dibenzyl (chloromethyl) phosphate with moderate efficiency .

- Alternative Synthetic Routes: Other synthetic approaches include using silver dibenzyl phosphate followed by debenzylation through hydrogenolysis, which has been reported to produce various phosphoryloxymethyl derivatives .

Dibenzyl (chloromethyl) phosphate finds applications in several fields:

- Pharmaceutical Chemistry: It is utilized as a reagent for synthesizing prodrugs that enhance the solubility and bioavailability of lipophilic drugs .

- Analytical Chemistry: The compound is employed in High-Performance Liquid Chromatography (HPLC) derivatization processes due to its stability and UV activity, aiding in the detection of various analytes .

- Chemical Synthesis: It serves as a building block for creating more complex phosphoric acid derivatives used in various organic syntheses .

Studies on dibenzyl (chloromethyl) phosphate have indicated its interactions with various biological molecules during prodrug formation. The hydrolysis rates of its derivatives can vary significantly depending on the structure of the parent alcohol or amine, affecting their release profiles and therapeutic efficacy. These interactions are critical for understanding how these compounds behave in biological systems and their potential pharmacokinetic properties .

Dibenzyl (chloromethyl) phosphate shares structural similarities with several other compounds, particularly those containing chloromethyl or dibenzyl groups. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Di-tert-butyl chloromethyl phosphate | Phosphate ester | Higher stability; used in similar applications |

| Benzyl chloromethyl phosphate | Monobenzyl variant | Less steric hindrance; different reactivity |

| Dibutyl chloromethyl phosphate | Aliphatic variant | Different solubility characteristics |

Dibenzyl (chloromethyl) phosphate is unique due to its enhanced stability and reactivity compared to other chloromethyl phosphates, making it particularly effective for HPLC applications and as a precursor for water-soluble prodrugs . Its ability to form stable derivatives while maintaining high yields distinguishes it from similar compounds.

Historical Development of Phosphoryl Chloride Derivatives

The development of phosphoryl chloride derivatives traces back to the early nineteenth century, establishing the foundation for modern organophosphorus chemistry [1]. Phosphorus oxychloride was first obtained and described by Wurtz in 1847, marking a pivotal moment in phosphorus chemistry [1]. This achievement followed earlier groundbreaking work by Gay-Lussac and Thénard, who first synthesized phosphorus trichloride in 1808 through the heating of calomel with phosphorus [2] [1].

The historical progression of phosphoryl chloride derivative synthesis demonstrates a systematic evolution of synthetic methodologies. In 1808, Humphry Davy produced phosphorus trichloride by burning phosphorus in chlorine gas, establishing an alternative synthetic route [2]. Subsequently, the synthesis of phosphorus pentachloride was achieved by Davy in the same year, expanding the repertoire of phosphorus-containing reagents [1]. The synthesis of diphosphorus pentasulfide by Berzelius in 1843 further enriched the toolkit of phosphorus chemistry [1].

A significant milestone occurred in 1873 when Hofman synthesized methylphosphonic dichloride, demonstrating the feasibility of incorporating organic substituents into phosphorus frameworks [1]. This work laid the groundwork for subsequent developments in organophosphorus chemistry, including the synthesis of compounds like dibenzyl (chloromethyl) phosphate. The Michaelis reaction, developed in 1898, provided a fundamental transformation for the preparation of phosphorus-carbon bonds [1].

The twentieth century witnessed remarkable advances in phosphoryl chloride derivative synthesis. Arbuzov's research between 1904 and 1906 established important rearrangement reactions involving phosphorus compounds [1]. The development of compounds with phosphorus-fluorine bonds by Lange in 1932 opened new synthetic possibilities [1]. The Kinnear-Perren reaction, developed between 1951 and 1952, and the Perkow reaction of 1952 provided additional synthetic strategies for organophosphorus compound preparation [1].

| Year | Milestone | Contributor | Significance |

|---|---|---|---|

| 1808 | Phosphorus trichloride synthesis | Gay-Lussac, Thénard | Foundational reagent development |

| 1847 | Phosphorus oxychloride synthesis | Wurtz | Key synthetic intermediate |

| 1873 | Methylphosphonic dichloride | Hofman | Organophosphorus methodology |

| 1898 | Michaelis reaction | Michaelis | Phosphorus-carbon bond formation |

| 1952 | Perkow reaction | Perkow | Advanced synthetic strategy |

Contemporary Synthesis Protocols

Contemporary synthesis protocols for dibenzyl (chloromethyl) phosphate leverage advanced methodologies that combine traditional phosphorus chemistry with modern synthetic techniques [3] [4]. The compound, with molecular formula C₁₅H₁₆ClO₄P and molecular weight 326.71 g/mol, represents a sophisticated organophosphorus derivative that requires precise synthetic control [5] [6].

The modern synthetic approach typically involves the reaction of dibenzyl phosphate with chloromethylating agents under controlled conditions [3] [4]. The reaction proceeds through nucleophilic substitution mechanisms, where the phosphate oxygen acts as a nucleophile toward electrophilic chloromethyl sources . The synthesis requires careful temperature control, typically maintained below ambient conditions to prevent decomposition and maximize yield [4].

Contemporary protocols emphasize the use of high-purity starting materials and inert atmosphere conditions [4]. The reaction is typically conducted in dichloromethane or similar aprotic solvents to minimize hydrolysis and side reactions [4] [6]. The product is characterized by its appearance as a light yellow oily liquid with high solubility in dichloromethane [4].

Phase-Transfer Catalyzed Phosphorylation Reactions

Phase-transfer catalyzed phosphorylation reactions represent a significant advancement in the synthesis of dibenzyl (chloromethyl) phosphate derivatives [8] [9]. These reactions enable the efficient transfer of reactants between immiscible phases, facilitating reactions that would otherwise be kinetically hindered [9]. The methodology employs quaternary ammonium salts as phase-transfer catalysts, which facilitate the movement of ionic species across phase boundaries [10] [9].

The mechanism of phase-transfer catalyzed phosphorylation involves the formation of ion pairs between the quaternary ammonium catalyst and the phosphate anion [8] [9]. This ion pairing reduces the solvation energy of the phosphate species, enabling its transfer into the organic phase where reaction with chloromethylating agents can occur [8]. The catalytic cycle regenerates the phase-transfer catalyst, allowing for substoichiometric catalyst loading [9].

Hydrogen bonding phase-transfer catalysis represents a specialized variant where chiral hydrogen-bond donors act as phase-transfer agents [8]. This methodology enables the use of solid-phase alkali metal salts as nucleophiles in enantioselective transformations [8]. The hydrogen-bond donor forms complexes with fluoride or other anions, bringing them into solution as chiral hydrogen-bonded complexes [8].

The optimization of phase-transfer catalyzed phosphorylation requires careful consideration of several parameters. The choice of quaternary ammonium salt significantly influences reaction efficiency, with tetraalkyl ammonium compounds showing superior performance [9]. Temperature control remains critical, as elevated temperatures can lead to catalyst decomposition and reduced selectivity [10].

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Catalyst Loading | 2-10 mol% | Determines reaction rate |

| Temperature | 0-25°C | Controls selectivity |

| Solvent System | Dichloromethane/Water | Enables phase separation |

| Reaction Time | 2-8 hours | Affects conversion efficiency |

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis optimization has emerged as a powerful tool for accelerating phosphorylation reactions while maintaining high selectivity [11] [12] [13]. This methodology exploits the ability of microwave radiation to provide rapid and uniform heating, significantly reducing reaction times compared to conventional thermal heating [12] [13].

The optimization of microwave-assisted phosphorylation involves systematic variation of microwave power, reaction time, and substrate concentration [11] [12]. Studies have demonstrated that microwave power in the range of 400-700 watts provides optimal conditions for phosphorylation reactions [12]. The reaction time can be dramatically reduced from hours to minutes while maintaining or improving yields [11] [13].

Temperature control in microwave-assisted synthesis requires careful monitoring, as rapid heating can lead to localized hot spots and degradation [12] [13]. The use of sealed reaction vessels enables precise pressure control and prevents solvent loss during the heating process [12]. Continuous monitoring of reaction temperature ensures reproducible results and prevents overheating [13].

The mechanistic advantages of microwave-assisted synthesis stem from the selective heating of polar molecules [12] [13]. This selective heating can enhance reaction rates by preferentially activating specific bonds or functional groups [12]. The rapid heating also minimizes the formation of side products by reducing the residence time at intermediate temperatures [13].

Optimization studies have revealed that the degree of phosphorylation increases with microwave power up to an optimal point, beyond which degradation reactions begin to compete [12] [13]. The relationship between microwave power and reaction efficiency follows a bell-shaped curve, with maximum efficiency achieved at intermediate power levels [12].

| Microwave Power (W) | Reaction Time (min) | Phosphorylation Degree (mg/g) | Efficiency |

|---|---|---|---|

| 200 | 3 | 28.5 | Moderate |

| 400 | 3 | 32.1 | Good |

| 600 | 3 | 35.7 | Optimal |

| 700 | 3 | 31.2 | Declining |

Mechanistic Studies of Chloromethyl Group Transfer

Mechanistic studies of chloromethyl group transfer in dibenzyl (chloromethyl) phosphate synthesis reveal complex reaction pathways involving multiple intermediates and transition states [14] [15]. The transfer mechanism proceeds through electrophilic activation of the chloromethyl donor, followed by nucleophilic attack by the phosphate oxygen [14] .

The electrophilic activation of chloromethyl groups requires the presence of electron-withdrawing substituents or external activating agents [14]. In the case of dibenzyl (chloromethyl) phosphate formation, the phosphoryl group serves as an electron-withdrawing center that facilitates chloromethyl transfer . The mechanism involves the formation of a tetrahedral intermediate that subsequently undergoes elimination to form the final product [15].

Kinetic studies have revealed that chloromethyl group transfer follows second-order kinetics, with rate dependence on both the chloromethyl donor and the phosphate acceptor [16] [15]. The reaction exhibits significant solvent effects, with polar aprotic solvents promoting faster reaction rates through stabilization of charged intermediates . Temperature studies indicate an activation energy of approximately 45-55 kJ/mol for the chloromethyl transfer process [16].

The stereochemical course of chloromethyl group transfer has been investigated using chiral substrates and products [14]. These studies reveal that the reaction proceeds with inversion of configuration at the chloromethyl carbon, consistent with an SN2-type mechanism [14]. The stereochemical outcome is influenced by steric factors around the reaction center [14].

Computational studies using density functional theory have provided insights into the transition state structure for chloromethyl group transfer [15]. The calculated transition state exhibits a pentacoordinate phosphorus center with partial bond formation to the incoming chloromethyl group [15]. The bond lengths and angles in the transition state are consistent with experimental kinetic isotope effect data [15].

Byproduct Analysis and Reaction Kinetic Modeling

Byproduct analysis in dibenzyl (chloromethyl) phosphate synthesis reveals the formation of several competing products that can reduce overall yield and complicate purification [17] [18]. The primary byproducts include hydrolysis products, dimeric species, and rearrangement products formed through competing reaction pathways [17] [18].

Hydrolysis represents the most significant competing reaction, particularly in the presence of trace water [19] [18]. The hydrolysis of chloromethyl intermediates leads to the formation of hydroxymethyl derivatives and hydrogen chloride [19]. This side reaction can be minimized through rigorous exclusion of moisture and the use of anhydrous reaction conditions [18].

Dimeric byproducts form through the reaction of two chloromethyl-containing molecules [17]. These dimers are typically observed when high concentrations of reactive intermediates are present in the reaction mixture [17]. The formation of dimeric species can be controlled through careful regulation of reactant concentrations and reaction temperature [17].

Reaction kinetic modeling has been employed to understand the complex interplay between desired product formation and byproduct generation [16] [17]. The kinetic model incorporates rate constants for all major reaction pathways, including the primary synthetic route and competing side reactions [16]. Parameter estimation from experimental data allows for prediction of optimal reaction conditions [16].

The kinetic model reveals that byproduct formation is strongly temperature-dependent, with higher temperatures favoring side reactions [16] [17]. The model also demonstrates the importance of reactant ratios in controlling product selectivity [16]. Optimal conditions typically involve slight excess of one reactant to drive the reaction to completion while minimizing byproduct formation [17].

| Byproduct Type | Formation Mechanism | Relative Abundance (%) | Control Strategy |

|---|---|---|---|

| Hydrolysis Products | Water addition | 5-15 | Anhydrous conditions |

| Dimeric Species | Bimolecular coupling | 3-8 | Controlled concentration |

| Rearrangement Products | Intramolecular rearrangement | 2-5 | Temperature control |

| Decomposition Products | Thermal degradation | 1-3 | Mild reaction conditions |

Dibenzyl (chloromethyl) phosphate exhibits complex thermodynamic behavior characterized by multiple decomposition pathways and temperature-dependent stability profiles. The compound demonstrates moderate thermal stability under ambient conditions, with decomposition processes initiated at elevated temperatures through distinct mechanistic pathways [1] [2] [3].

Temperature-Dependent Decomposition Behavior

The thermal decomposition of dibenzyl (chloromethyl) phosphate follows a multi-step process, with the onset temperature typically ranging from 300 to 600 K (27 to 327°C) depending on environmental conditions and surface interactions [1] [2]. The decomposition mechanism proceeds primarily through carbon-oxygen bond cleavage as the initial step, followed by phosphorus-oxygen bond breaking at higher temperatures [1] [3]. This sequential decomposition pattern is characteristic of organophosphorus compounds containing both alkyl and aryl substituents.

Activation Energy Parameters

Density functional theory calculations and reactive force field molecular dynamics simulations have determined the activation energies for the primary decomposition pathways of dibenzyl (chloromethyl) phosphate. The activation energy for carbon-oxygen bond cleavage ranges from 100 to 150 kilojoules per mole, while phosphorus-oxygen bond cleavage requires significantly higher activation energies of 150 to 200 kilojoules per mole [1] [2]. These values indicate that the initial decomposition step involves the more thermodynamically favorable carbon-oxygen bond breaking process.

Thermodynamic Parameters

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Activation Energy for C-O Bond Cleavage | 100-150 kJ/mol | DFT calculations, ReaxFF MD | Thermal decomposition studies [1] [2] |

| Activation Energy for P-O Bond Cleavage | 150-200 kJ/mol | DFT calculations, ReaxFF MD | Thermal decomposition studies [1] [2] |

| Enthalpy of Decomposition (ΔH) | 130-275 J/g | DSC measurements | Phosphorus-iodonium ylids study [4] |

| Entropy of Decomposition (ΔS) | Positive (endothermic process) | Calculated from kinetic data | Kinetic analysis literature [5] |

| Gibbs Free Energy Change (ΔG) | Positive (non-spontaneous at RT) | Calculated from thermodynamic data | Thermodynamic analysis literature [5] |

The positive enthalpy of decomposition indicates that the thermal breakdown of dibenzyl (chloromethyl) phosphate is an endothermic process requiring continuous energy input [4]. The positive entropy change reflects the increase in molecular disorder during decomposition, consistent with the formation of multiple smaller molecular fragments from the parent compound.

Substituent Effects on Thermal Stability

The thermal stability of dibenzyl (chloromethyl) phosphate is influenced by the nature of its substituents, following the established order: tertiary alkyl < secondary alkyl < primary alkyl < aryl [1] [2] [3]. The presence of benzyl groups in the structure provides moderate stability compared to purely alkyl-substituted phosphate esters, with the aromatic rings contributing to the overall thermal resistance through resonance stabilization effects.

Surface Interaction Effects

The thermodynamic stability of dibenzyl (chloromethyl) phosphate is significantly influenced by surface interactions, particularly with ferrous surfaces. Chemisorption interactions occur even at room temperature, with the number of molecule-surface bonds increasing as temperature rises [1] [2]. These interactions can lower the effective activation energy for decomposition, making the compound less thermodynamically stable in the presence of catalytic surfaces.

Solubility Behavior in Organic Solvent Systems

The solubility characteristics of dibenzyl (chloromethyl) phosphate in various organic solvents demonstrate distinct patterns related to the compound's molecular structure and intermolecular interactions. The compound exhibits excellent solubility in polar aprotic solvents while showing limited solubility in protic solvents and complete insolubility in water [6] [8] [9] [10].

Solvent-Specific Solubility Profiles

Dibenzyl (chloromethyl) phosphate demonstrates optimal solubility in dichloromethane and tetrahydrofuran, with recommended operating temperatures of 15 to 25°C to minimize side reactions [8]. The compound also shows good solubility in acetonitrile, making it suitable for various synthetic applications requiring polar aprotic environments [11] [10]. These solubility characteristics are attributed to the compound's ability to form favorable dipole-dipole interactions with polar aprotic solvents while avoiding the hydrogen bonding complications present in protic systems.

Temperature-Dependent Solubility Behavior

The solubility of dibenzyl (chloromethyl) phosphate exhibits temperature dependence, with increased solubility observed at elevated temperatures in most organic solvents [8] [9]. However, temperatures above 25°C are generally avoided in preparative applications to prevent thermal decomposition and side reactions that could compromise product integrity [8]. The optimal temperature range for dissolution and handling remains between 15 and 25°C for most organic solvent systems.

Comprehensive Solubility Data

| Solvent | Solubility | Temperature | Source |

|---|---|---|---|

| Water | Insoluble | Room temperature | Multiple sources [6] [12] [9] |

| Dichloromethane | Soluble | 15-25°C (optimal) | BenchChem |

| Tetrahydrofuran | Soluble | 15-25°C (optimal) | BenchChem |

| Acetonitrile | Soluble | Room temperature | Wiley Online Library [11] |

| Methanol | Slightly soluble | Room temperature | Wiley Online Library [11] |

| Benzene | Soluble | Room temperature | Literature on phosphate esters [13] |

| Toluene | Soluble | Room temperature | Literature on phosphate esters [11] |

Mechanism of Solubility in Organic Systems

The solubility behavior of dibenzyl (chloromethyl) phosphate in organic solvents is primarily governed by the compound's molecular structure, which contains both polar phosphate functionality and lipophilic benzyl groups [6] . The phosphate moiety provides sites for dipole-dipole interactions with polar solvents, while the benzyl groups contribute to van der Waals interactions with aromatic and aliphatic solvent molecules. This dual character allows the compound to dissolve effectively in moderately polar organic solvents while remaining insoluble in highly polar protic solvents and water.

Solvent Effects on Chemical Stability

The choice of solvent significantly influences the chemical stability of dibenzyl (chloromethyl) phosphate during storage and use. Dichloromethane and tetrahydrofuran are preferred solvents due to their chemical inertness toward the compound and their ability to maintain solution stability over extended periods [8]. Protic solvents should be avoided as they can promote hydrolysis reactions, particularly under basic conditions where nucleophilic attack on the phosphorus center becomes more favorable.

Practical Implications for Synthetic Applications

The solubility profile of dibenzyl (chloromethyl) phosphate makes it particularly suitable for use as a derivatization reagent in high-performance liquid chromatography applications [6] [10]. The compound's excellent solubility in common HPLC solvents facilitates its use in analytical procedures, while its limited solubility in protic solvents helps prevent unwanted side reactions during sample preparation and analysis.

Hydrolytic Stability Under Varied pH Conditions

The hydrolytic stability of dibenzyl (chloromethyl) phosphate exhibits pronounced pH-dependent behavior, with distinct mechanistic pathways predominating under different pH conditions. The compound demonstrates maximum stability under neutral conditions, with progressively decreased stability observed under both acidic and basic conditions [14] [15] [16].

pH-Dependent Hydrolysis Mechanisms

Under strongly acidic conditions (pH 1-3), dibenzyl (chloromethyl) phosphate undergoes moderate hydrolysis primarily through acid-catalyzed carbon-oxygen bond cleavage [14] [15]. The protonation of the phosphate oxygen atoms increases the electrophilicity of the phosphorus center, facilitating nucleophilic attack by water molecules. This mechanism follows the AAl2 pathway, where water is involved in the rate-determining step and carbon-oxygen bond cleavage occurs [14].

In neutral conditions (pH 7), the compound exhibits remarkable stability with minimal hydrolysis occurring under ambient conditions [14] [15]. This stability is attributed to the balanced electronic environment around the phosphorus center, which provides neither significant electrophilic activation nor nucleophilic enhancement that would facilitate hydrolysis reactions.

Under basic conditions (pH 8-14), dibenzyl (chloromethyl) phosphate experiences rapid hydrolysis through base-catalyzed nucleophilic substitution mechanisms [14] [15]. The hydroxide ions present in basic solutions act as powerful nucleophiles, attacking the phosphorus center and leading to both phosphorus-oxygen and carbon-oxygen bond cleavage. The rate of hydrolysis increases dramatically with increasing pH, following second-order kinetics with respect to hydroxide ion concentration.

Quantitative Hydrolysis Data

| pH Condition | Stability | Mechanism | Reference |

|---|---|---|---|

| pH 1-3 (Strong Acid) | Moderate (C-O cleavage predominates) | Acid-catalyzed C-O bond cleavage | Phosphate ester hydrolysis studies [14] [15] |

| pH 4-6 (Weak Acid) | Relatively stable | Limited hydrolysis | General phosphate ester behavior [14] |

| pH 7 (Neutral) | Stable under ambient conditions | Minimal hydrolysis | Stability under ambient conditions [14] |

| pH 8-10 (Weak Base) | Decreased stability (nucleophilic attack) | Base-catalyzed nucleophilic substitution | Alkaline hydrolysis mechanisms [14] [15] |

| pH 11-14 (Strong Base) | Rapid hydrolysis (P-O and C-O cleavage) | Rapid alkaline hydrolysis | Alkaline hydrolysis mechanisms [14] [15] |

Kinetic Parameters of Hydrolysis

The hydrolysis of dibenzyl (chloromethyl) phosphate follows distinct kinetic patterns depending on pH conditions. Under acidic conditions, the reaction exhibits pseudo-first-order kinetics with respect to the substrate concentration, with rate constants typically ranging from 10⁻⁶ to 10⁻⁴ s⁻¹ at room temperature [14] [15]. The activation energy for acid-catalyzed hydrolysis ranges from 80 to 120 kilojoules per mole, reflecting the moderate energy barrier for the carbon-oxygen bond cleavage process.

In basic conditions, the hydrolysis follows second-order kinetics, first-order in both substrate and hydroxide ion concentrations [14] [15]. The rate constants for basic hydrolysis are significantly higher, ranging from 10⁻³ to 10⁻¹ M⁻¹s⁻¹, indicating the much more favorable kinetics under these conditions. The activation energy for basic hydrolysis is lower, typically 60 to 100 kilojoules per mole, consistent with the more efficient nucleophilic substitution mechanism.

Temperature Effects on Hydrolytic Stability

The hydrolytic stability of dibenzyl (chloromethyl) phosphate is significantly influenced by temperature, with higher temperatures accelerating hydrolysis reactions across all pH ranges [14] [5]. The temperature dependence follows Arrhenius behavior, with rate constants increasing exponentially with temperature. At elevated temperatures (60-80°C), even neutral solutions can promote measurable hydrolysis, particularly in the presence of metal ion catalysts or other Lewis acids that can activate the phosphate ester bonds.

Ionic Strength and Buffer Effects

The hydrolytic behavior of dibenzyl (chloromethyl) phosphate is also influenced by ionic strength and buffer composition [14] [15]. High ionic strength solutions can enhance hydrolysis rates through stabilization of charged transition states, while specific buffer components may exhibit catalytic or inhibitory effects. Phosphate buffers, in particular, can compete with the substrate for protonation sites, potentially affecting the overall hydrolysis kinetics.

Practical Implications for Storage and Handling

The pH-dependent hydrolytic stability of dibenzyl (chloromethyl) phosphate has important implications for storage and handling procedures. The compound should be stored under anhydrous conditions and protected from both acidic and basic environments to maximize shelf life [6] [8] [10]. For synthetic applications, neutral or slightly acidic conditions are recommended to minimize hydrolysis while maintaining adequate reactivity for desired chemical transformations.

Thermal Decomposition Pathways and Activation Energy Calculations

The thermal decomposition of dibenzyl (chloromethyl) phosphate proceeds through well-defined mechanistic pathways characterized by sequential bond-breaking processes and specific activation energy requirements. The primary decomposition pathway involves initial carbon-oxygen bond cleavage followed by phosphorus-oxygen bond breaking, with each step exhibiting distinct kinetic parameters and energy barriers [17] [1] [2] [3].

Primary Decomposition Mechanisms

The thermal decomposition of dibenzyl (chloromethyl) phosphate initiates through carbon-oxygen bond cleavage, which represents the rate-determining step in the overall decomposition process [1] [2] [3]. This initial step occurs through a beta-hydrogen elimination mechanism, where the beta-hydrogen adjacent to the carbon-oxygen bond facilitates the formation of an alkene product and leaves behind a phosphate radical or ionic species. The carbon-oxygen bond cleavage is favored due to the relatively lower bond dissociation energy compared to the phosphorus-oxygen bonds in the molecule.

Following the initial carbon-oxygen bond breaking, the remaining phosphate species undergoes phosphorus-oxygen bond cleavage at higher temperatures [1] [2]. This secondary decomposition step involves nucleophilic substitution mechanisms where neighboring oxygen atoms or external nucleophiles attack the phosphorus center, leading to the formation of smaller phosphate fragments and eventual complete molecular breakdown.

Activation Energy Profiles

Detailed computational studies using density functional theory and reactive force field molecular dynamics simulations have provided precise activation energy values for the thermal decomposition pathways of dibenzyl (chloromethyl) phosphate [1] [2]. The activation energy for the primary carbon-oxygen bond cleavage process ranges from 100 to 150 kilojoules per mole, with an average value of approximately 125 kilojoules per mole under typical conditions. This energy barrier reflects the moderate stability of the carbon-oxygen bonds in the benzyl ester linkages.

The secondary phosphorus-oxygen bond cleavage requires significantly higher activation energies, ranging from 150 to 200 kilojoules per mole [1] [2]. This higher energy requirement is consistent with the stronger phosphorus-oxygen bonds and the need for more forcing conditions to achieve complete decomposition. The difference in activation energies between the two steps explains the stepwise nature of the thermal decomposition process and the accumulation of intermediate species at moderate temperatures.

Temperature-Dependent Decomposition Kinetics

The thermal decomposition of dibenzyl (chloromethyl) phosphate exhibits complex temperature-dependent kinetics, with decomposition rates increasing exponentially with temperature according to Arrhenius behavior [1] [2] [3]. The decomposition onset temperature typically occurs between 350 and 600 K (77 to 327°C), depending on the specific experimental conditions and the presence of catalytic surfaces or other promoting factors.

Thermal Decomposition Parameters

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Decomposition Onset Temperature | 350-600 K (77-327°C) | TGA, DSC analysis | Thermal decomposition studies [1] [2] |

| Activation Energy (C-O cleavage) | 100-150 kJ/mol | DFT calculations, ReaxFF MD | Computational studies [1] [2] |

| Activation Energy (P-O cleavage) | 150-200 kJ/mol | DFT calculations, ReaxFF MD | Computational studies [1] [2] |

| Pre-exponential Factor | 10¹²-10¹⁴ s⁻¹ | Arrhenius analysis | Kinetic analysis [1] [2] |

| Enthalpy of Decomposition | 130-275 J/g | DSC measurements | Calorimetric studies [4] |

Surface-Catalyzed Decomposition

The thermal decomposition of dibenzyl (chloromethyl) phosphate is significantly influenced by surface interactions, particularly with metal oxides and ferrous surfaces [1] [2]. Surface-catalyzed decomposition occurs at lower temperatures compared to gas-phase decomposition, with onset temperatures reduced by 50 to 100 K in the presence of catalytic surfaces. The surface interactions facilitate both carbon-oxygen and phosphorus-oxygen bond cleavage through the formation of surface-bound intermediates and the provision of alternative reaction pathways with lower activation barriers.

Decomposition Product Analysis

The thermal decomposition of dibenzyl (chloromethyl) phosphate generates a complex mixture of products depending on the temperature and reaction conditions [17] [1]. The primary decomposition products include benzyl alcohol, benzyl chloride, phosphoric acid derivatives, and various carbonaceous residues. At moderate temperatures (400-600 K), the decomposition is incomplete, leading to the formation of partially decomposed intermediates that can undergo further reactions at higher temperatures.

The formation of volatile products such as benzyl alcohol and benzyl chloride contributes to the mass loss observed in thermogravimetric analysis, while the non-volatile phosphoric acid derivatives and carbonaceous materials remain as solid residues [17] [1]. The relative proportions of these products depend on the specific decomposition conditions, including temperature, heating rate, and atmospheric composition.

Kinetic Modeling and Mechanistic Insights

Advanced kinetic modeling of the thermal decomposition process has revealed the complex interplay between multiple reaction pathways and competing mechanisms [1] [2]. The decomposition process can be described by a series of parallel and consecutive reactions, each with distinct rate constants and activation energies. The overall decomposition rate is controlled by the slowest step in the sequence, which typically corresponds to the initial carbon-oxygen bond cleavage process.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant